(2Z)-N-(3-METHYLPHENYL)-3-(3-NITROPHENYL)-2-[(THIOPHEN-2-YL)FORMAMIDO]PROP-2-ENAMIDE
Description
(2Z)-N-(3-METHYLPHENYL)-3-(3-NITROPHENYL)-2-[(THIOPHEN-2-YL)FORMAMIDO]PROP-2-ENAMIDE is a complex organic compound characterized by its unique structural features, including a thiophene ring, nitrophenyl group, and methylphenyl group
Properties
IUPAC Name |
N-[(Z)-3-(3-methylanilino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S/c1-14-5-2-7-16(11-14)22-20(25)18(23-21(26)19-9-4-10-29-19)13-15-6-3-8-17(12-15)24(27)28/h2-13H,1H3,(H,22,25)(H,23,26)/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUPIXMKBGZFKY-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(3-METHYLPHENYL)-3-(3-NITROPHENYL)-2-[(THIOPHEN-2-YL)FORMAMIDO]PROP-2-ENAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 3-nitrobenzaldehyde with 3-methylphenylamine to form an imine intermediate. This intermediate is then reacted with thiophene-2-carboxylic acid chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(3-METHYLPHENYL)-3-(3-NITROPHENYL)-2-[(THIOPHEN-2-YL)FORMAMIDO]PROP-2-ENAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as bromine or chlorinating agents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (2Z)-N-(3-METHYLPHENYL)-3-(3-NITROPHENYL)-2-[(THIOPHEN-2-YL)FORMAMIDO]PROP-2-ENAMIDE is studied for its potential biological activities. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers or coatings can enhance the properties of these materials, such as their thermal stability, mechanical strength, and resistance to degradation.
Mechanism of Action
The mechanism of action of (2Z)-N-(3-METHYLPHENYL)-3-(3-NITROPHENYL)-2-[(THIOPHEN-2-YL)FORMAMIDO]PROP-2-ENAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The nitrophenyl group can participate in redox reactions, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules and pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-N-(3-METHYLPHENYL)-3-(4-NITROPHENYL)-2-[(THIOPHEN-2-YL)FORMAMIDO]PROP-2-ENAMIDE
- (2Z)-N-(4-METHYLPHENYL)-3-(3-NITROPHENYL)-2-[(THIOPHEN-2-YL)FORMAMIDO]PROP-2-ENAMIDE
- (2Z)-N-(3-METHYLPHENYL)-3-(3-NITROPHENYL)-2-[(FURAN-2-YL)FORMAMIDO]PROP-2-ENAMIDE
Uniqueness
The uniqueness of (2Z)-N-(3-METHYLPHENYL)-3-(3-NITROPHENYL)-2-[(THIOPHEN-2-YL)FORMAMIDO]PROP-2-ENAMIDE lies in its specific combination of functional groups and structural features. The presence of both nitrophenyl and thiophene groups provides a versatile platform for chemical modifications and interactions. This compound’s distinct electronic and steric properties differentiate it from similar compounds, making it a valuable entity for various scientific and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
